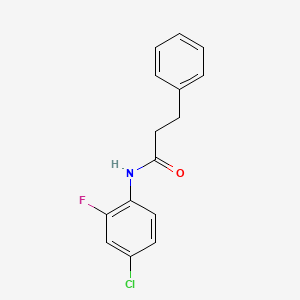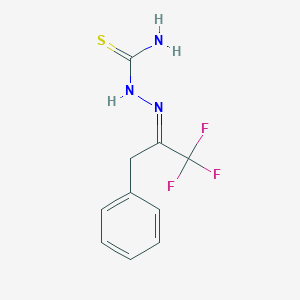
5-nitro-2-furaldehyde (5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-2-furaldehyde (5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazone, also known as 5-NFH, is a chemical compound with potential applications in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and exhibits a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 5-nitro-2-furaldehyde (5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazone is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. Additionally, it has been shown to interact with DNA, leading to DNA damage and cell death.
Biochemical and Physiological Effects
5-nitro-2-furaldehyde (5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazone exhibits a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, it has been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to determine the exact mechanisms underlying these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-nitro-2-furaldehyde (5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazone in lab experiments is its relatively simple synthesis method. Additionally, it exhibits a range of biochemical and physiological effects, making it a versatile compound for use in various assays. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-nitro-2-furaldehyde (5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazone. One area of interest is its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to determine the exact mechanisms underlying its antibacterial, antifungal, and antitumor activity. Finally, its potential use as a drug candidate for the treatment of various diseases warrants further investigation.
Métodos De Síntesis
5-nitro-2-furaldehyde (5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazone can be synthesized using a variety of methods, including the reaction of 5-nitro-2-furaldehyde with hydrazine hydrate and phenylhydrazine. The reaction is typically carried out in a solvent, such as ethanol or methanol, and under reflux conditions. The resulting product is then purified using recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
5-nitro-2-furaldehyde (5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazone has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antibacterial, antifungal, and antitumor activity, making it a promising candidate for the development of new drugs. Additionally, 5-nitro-2-furaldehyde (5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazone has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
(E)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-3-phenyl-3,4-dihydropyrazol-5-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c20-19(21)14-7-6-11(22-14)9-15-17-13-8-12(16-18-13)10-4-2-1-3-5-10/h1-7,9,12H,8H2/b15-9+,17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBKLYQNERFMTN-YIEXHYBTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=NC1=NN=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C(N=N/C1=N/N=C/C2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-2-furaldehyde (5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate](/img/structure/B5852560.png)
![N-[1-(acetylamino)-2,2-dimethyl-3-phenylpropyl]acetamide](/img/structure/B5852568.png)

![5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B5852574.png)
![methyl 3-[(4-fluorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5852600.png)


![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5852626.png)
![4-ethoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5852629.png)
![methyl 2-{[(mesityloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5852634.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5852672.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B5852674.png)
